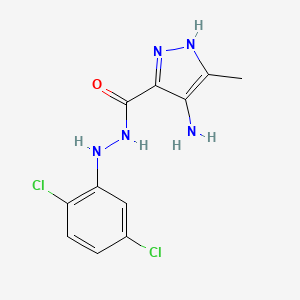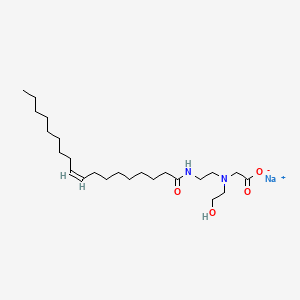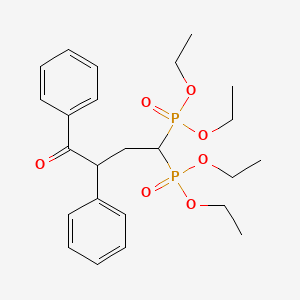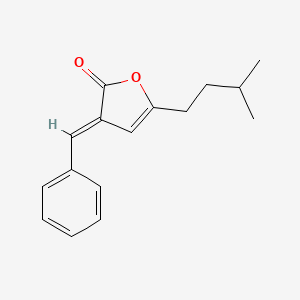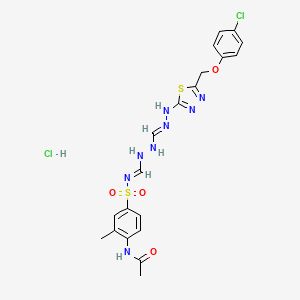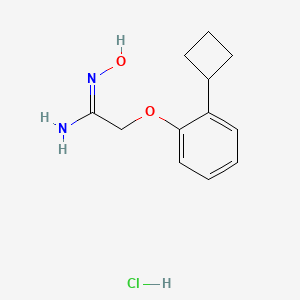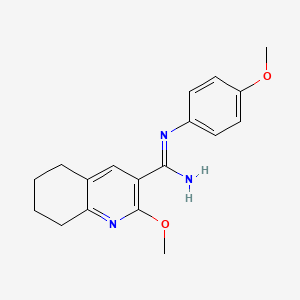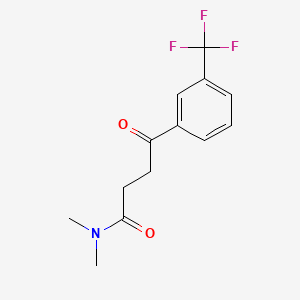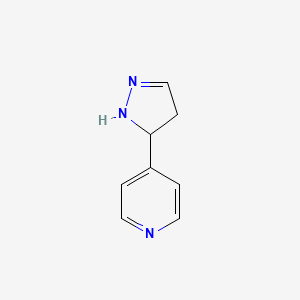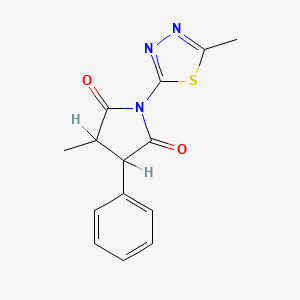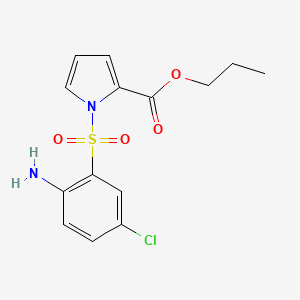
Diethanolamine formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethanolamine formate is an organic compound that combines diethanolamine and formic acid. Diethanolamine, a secondary amine and a diol, is known for its polyfunctional nature, making it a versatile compound in various chemical reactions . Formic acid, on the other hand, is the simplest carboxylic acid, known for its use in various industrial applications. The combination of these two compounds results in this compound, which has unique properties and applications.
Preparation Methods
Diethanolamine formate can be synthesized through the reaction of diethanolamine with formic acid. The reaction typically involves mixing equimolar amounts of diethanolamine and formic acid under controlled conditions. The reaction is exothermic and should be carried out with proper cooling to prevent overheating. The resulting product is a clear, colorless liquid that can be purified through distillation or recrystallization .
Chemical Reactions Analysis
Diethanolamine formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding amides and carboxylic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form simpler amines and alcohols using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens, resulting in the formation of halogenated derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form diethanolamine and formic acid.
Scientific Research Applications
Diethanolamine formate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: this compound is used in the preparation of buffers and as a stabilizing agent in various biological assays.
Medicine: The compound is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of diethanolamine formate involves its interaction with various molecular targets and pathways. As a secondary amine and a diol, this compound can form hydrogen bonds and interact with various enzymes and proteins. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects. The formate component can also participate in metabolic pathways, contributing to the overall activity of the compound .
Comparison with Similar Compounds
Diethanolamine formate can be compared with other similar compounds, such as:
Monoethanolamine formate: A primary amine and a simpler analog of this compound, used in similar applications but with different reactivity.
Triethanolamine formate: A tertiary amine with three hydroxyl groups, offering different solubility and reactivity profiles.
Methylthis compound: A compound with a methyl group attached to the nitrogen atom, providing unique properties for gas treating applications.
This compound stands out due to its balanced properties of solubility, reactivity, and versatility in various applications.
Properties
CAS No. |
68391-54-8 |
|---|---|
Molecular Formula |
C4H11NO2.CH2O2 C5H13NO4 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
formic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.CH2O2/c6-3-1-5-2-4-7;2-1-3/h5-7H,1-4H2;1H,(H,2,3) |
InChI Key |
BOZAGLYGUSSJHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCO.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


